

Oleandrin vs. Digoxin: A Comparative Overview

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Compound Focus: Oleandrin

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Feature	Oleandrin	Digoxin
Source	<i>Nerium oleander</i> plant [1]	<i>Digitalis</i> plant (Foxglove) [2]
Primary Clinical Use	Investigational compound; not clinically approved for heart conditions [1] [3]	Approved for heart failure and atrial fibrillation [2]
Mechanism of Action	Inhibits Na ⁺ /K ⁺ -ATPase pump, induces immunogenic cell death (ICD), ER stress via PERK/eIF2 α /ATF4/CHOP pathway, inhibits STAT-3 signaling [4] [3]	Inhibits Na ⁺ /K ⁺ -ATPase pump, increases myocardial contraction, stimulates parasympathetic nervous system [2]
Anticancer Potency (In Vitro)	Nanomolar range (e.g., IC ₅₀ of 35 nM in endothelial cells, 72 nM in MDA-MB-231 cells) [3]	Data not available in search results for direct comparison
Therapeutic Index	Narrow; estimated fatal blood concentration ~20 ng/mL [1]	Narrow; increased mortality associated with serum levels >1.2 ng/mL [5]
Key Research Findings	Triggers immunogenic cell death, inhibits cancer cell invasion, active clinical trials for oleander extracts (e.g., PBI-05204) [4] [1] [3]	Retrospective analyses link it to prolonged survival in some cancers when combined with standard chemotherapy [4]

Detailed Experimental Data and Protocols

The following experiments provide the quantitative basis for the comparisons above, particularly regarding anticancer activity.

Experiment 1: Induction of Immunogenic Cell Death (ICD) by Oleandrin

- **Objective:** To investigate whether **oleandrin** induces ICD in breast cancer cells, which can enhance anti-tumor immune responses [4].
- **Methods:**
 - Human and mouse breast cancer cell lines were treated with **oleandrin**.
 - Key markers of ICD were measured, including:
 - **Surface exposure of Calreticulin (CRT):** Detected by immunofluorescence staining using an anti-CRT antibody and a fluorescent secondary antibody [4].
 - **Release of HMGB1 and ATP:** Quantified from the cell culture supernatant using ELISA kits [4].
 - The role of ER stress was investigated using pharmacological inhibitors and genetic inhibition of the PERK protein.
- **Key Findings:** **Oleandrin** treatment triggered CRT exposure and HMGB1/ATP release. This effect was mediated through the PERK/eIF2 α /ATF4/CHOP pathway of ER stress. Dendritic cells co-cultured with **oleandrin**-treated cancer cells showed enhanced activation, subsequently boosting CD8⁺ T cell cytotoxicity [4].

This signaling pathway can be visualized as follows:

Experiment 2: Anti-invasion Effects on Metastatic Breast Cancer Cells

- **Objective:** To compare the anticancer effects of **oleandrin** and its derivative, odoroside A, in highly metastatic and radiotherapy-resistant breast cancer cells [3].
- **Methods:**
 - **Cell Viability (MTT) Assay:** MDA-MB-231 breast cancer cells and radiotherapy-resistant variants were treated with increasing nanomolar concentrations of **oleandrin** and odoroside A to determine the half-maximal inhibitory concentration (IC₅₀) [3].

- **Colony Formation Assay:** Cells were treated with sub-IC₅₀ doses of the compounds to assess their long-term ability to form colonies [3].
- **Matrigel Invasion Assay:** The invasive capability of treated cells through a synthetic extracellular matrix was measured [3].
- **Western Blotting:** Used to analyze the levels of proteins like phospho-STAT-3, OCT3/4, and β -catenin after treatment [3].
- **Key Findings:** Both **oleandrin** and odoroside A reduced cell viability, colony formation, and invasion at nanomolar concentrations. **Oleandrin** was more potent, with a lower IC₅₀. The anti-invasion effect was linked to the suppression of the STAT-3 signaling pathway [3].

Insights for Researchers

- **Analytical Interference:** **Oleandrin** cross-reacts with many commercial digoxin immunoassays, which can be a critical point for laboratory professionals and toxicologists. This interference can be bidirectional (falsely elevate or lower digoxin readings) depending on the assay and concentration, complicating the diagnosis of oleander poisoning [6].
- **Different Developmental Stages:** While digoxin is a well-established, approved cardiac drug, **oleandrin** is primarily an investigational compound in the oncology space. Their "potency" is therefore context-dependent—digoxin for cardiac effects and **oleandrin** for anticancer effects.

The available data is robust for **oleandrin**'s anticancer mechanisms but lacks direct, side-by-side laboratory comparisons of their potency across a range of biological assays.

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References

1. Oleandrin: A Systematic Review of its Natural Sources ... [pmc.ncbi.nlm.nih.gov]
2. Digoxin: Uses, Interactions, Mechanism of Action [go.drugbank.com]
3. Oleandrin and Its Derivative Odoroside A, Both Cardiac ... [mdpi.com]
4. Oleandrin, a cardiac glycoside, induces immunogenic cell ... [pmc.ncbi.nlm.nih.gov]

5. New Monitoring Recommendations for Digoxin During the ... [pmc.ncbi.nlm.nih.gov]

6. Bidirectional (Negative/Positive) Interference of Oleandrin and ... [pmc.ncbi.nlm.nih.gov]

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